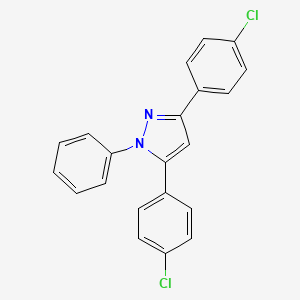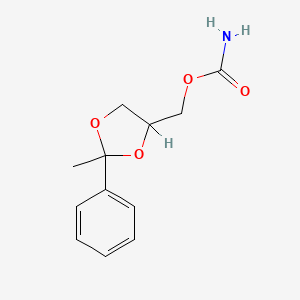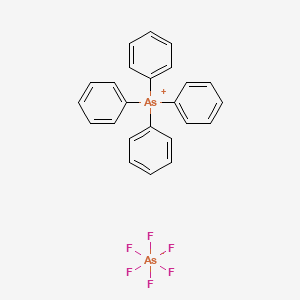
Tetraphenylarsenic-arsenic fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylarsenic-arsenic fluoride is a unique organoarsenic compound that combines the properties of both arsenic and fluoride. This compound is known for its distinctive chemical structure, which includes four phenyl groups attached to an arsenic atom, along with an arsenic-fluoride bond. The presence of both arsenic and fluoride in the same molecule gives it unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylarsenic-arsenic fluoride typically involves the reaction of tetraphenylarsenic chloride with a fluoride source. One common method is the reaction of tetraphenylarsenic chloride with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)}_4\text{AsCl} + \text{KF} \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{AsF} + \text{KCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylarsenic-arsenic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The fluoride group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide can be employed under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different substituents replacing the fluoride group.
Scientific Research Applications
Tetraphenylarsenic-arsenic fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tetraphenylarsenic-arsenic fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The presence of both arsenic and fluoride allows it to interact with a wide range of biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Tetraphenylarsenic chloride: Similar structure but with a chloride group instead of fluoride.
Tetraphenylarsonium fluoride: Contains a similar arsenic-fluoride bond but with different substituents.
Triphenylarsine oxide: Contains three phenyl groups and an oxygen atom bonded to arsenic.
Uniqueness: Tetraphenylarsenic-arsenic fluoride is unique due to the combination of phenyl groups and the arsenic-fluoride bond
Properties
CAS No. |
30185-60-5 |
|---|---|
Molecular Formula |
C24H20As2F6 |
Molecular Weight |
572.2 g/mol |
IUPAC Name |
hexafluoroarsenic(1-);tetraphenylarsanium |
InChI |
InChI=1S/C24H20As.AsF6/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4,5,6)7/h1-20H;/q+1;-1 |
InChI Key |
MWMXLSXSQBNFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


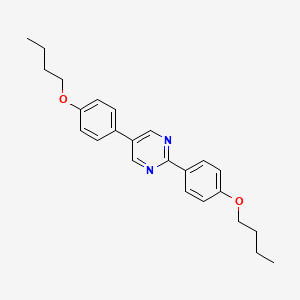
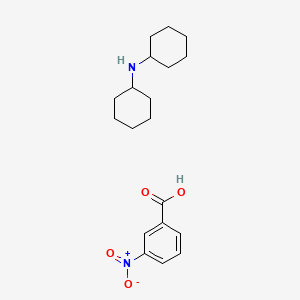
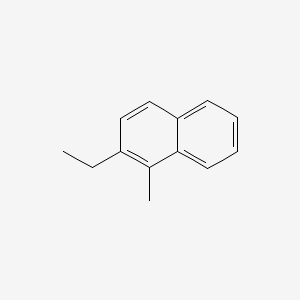
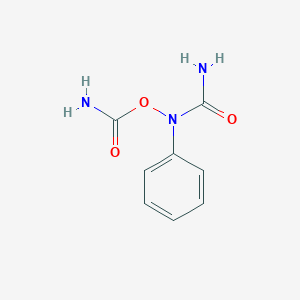
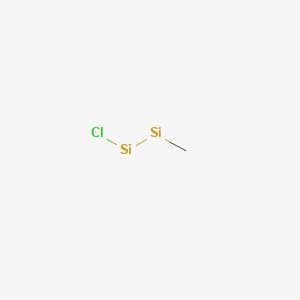
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
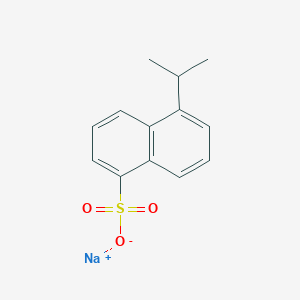
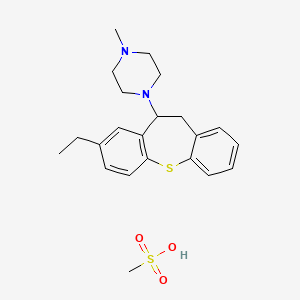
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
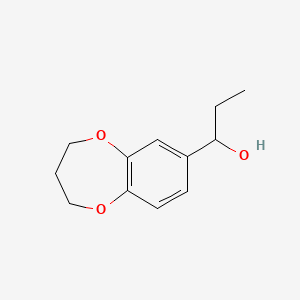
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
